2-Propanol-1,1,1-d3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanol-1,1,1-d3 can be synthesized through the catalytic hydrogenation of acetone-d6 (CD3COCD3) using a deuterium gas (D2) atmosphere. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and acetone-d6, with stringent control over reaction conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Propanol-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetone-d6 (CD3COCD3) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to propane-d3 (CD3CH2CH3) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4) or potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed:
Oxidation: Acetone-d6 (CD3COCD3).
Reduction: Propane-d3 (CD3CH2CH3).
Substitution: Corresponding deuterated alkyl halides (e.g., CD3CHBrCH3).
Scientific Research Applications
2-Propanol-1,1,1-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in studies involving isotopic labeling and kinetic isotope effects.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Mechanism of Action
The mechanism of action of 2-Propanol-1,1,1-d3 is primarily related to its use as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in this compound do not interfere with the proton signals, allowing for clearer and more accurate spectral analysis. The deuterium atoms also provide insights into reaction mechanisms and pathways by tracing the movement and incorporation of deuterium in chemical and biological systems.
Comparison with Similar Compounds
2-Propanol-1,1,1-d3 can be compared with other deuterated alcohols and solvents:
2-Propanol-d8 (CD3CD2OD): Similar to this compound but with deuterium atoms on both the methyl and methylene groups.
Methanol-d4 (CD3OD): A simpler deuterated alcohol with only one carbon atom.
Ethanol-d6 (CD3CD2OD): A deuterated alcohol with two carbon atoms, used similarly in NMR spectroscopy.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise deuterium incorporation and minimal interference in NMR spectroscopy .
Properties
IUPAC Name |
1,1,1-trideuteriopropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480715 | |
Record name | 2-Propanol-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84809-71-2 | |
Record name | 2-Propanol-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84809-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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